

In Vitro Toxicological Profile of Diisononyl Adipate (DINA): A Technical Guide

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Compound of Interest

Compound Name: Diisononyl adipate

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Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of **Diisononyl Adipate** (DINA), a non-phthalate plasticizer used primarily to enhance flexibility in PVC products. A thorough review of available scientific literature indicates that DINA consistently demonstrates a lack of genotoxic potential across a standard battery of in vitro assays, including bacterial reverse mutation tests, mammalian cell gene mutation assays, and chromosomal aberration tests. However, publicly available data on its specific in vitro cytotoxicity and endocrine disruption potential is limited. This document summarizes key quantitative data, details the experimental protocols for pivotal assays, and presents visual workflows and logical diagrams to support further research and safety assessment.

Introduction to Diisononyl Adipate (DINA)

Diisononyl adipate (DINA) is the diester of isononyl alcohol and adipic acid. As a high molecular weight adipate, it serves as a plasticizer in various polymer applications, particularly in polyvinyl chloride (PVC). It is often used to improve low-temperature flexibility in products. Given the regulatory scrutiny and health concerns surrounding some ortho-phthalate plasticizers, alternative compounds like DINA are of significant interest to manufacturers and regulatory bodies. A clear understanding of its toxicological profile is therefore essential for risk assessment and the development of safer materials. This guide focuses exclusively on the in vitro data to provide insights into DINA's intrinsic potential to induce toxicity at the cellular level.

Cytotoxicity Profile

Direct in vitro studies exclusively focused on the cytotoxicity of DINA are not extensively reported in the reviewed literature. However, an indication of its low cytotoxic potential can be inferred from the high concentrations tested in genotoxicity and other assays where cell viability is a prerequisite. For instance, concentrations up to 1000 µg/mL in V79 Chinese hamster lung fibroblasts and 92 mg/mL in L5178Y mouse lymphoma cells did not produce cytotoxicity sufficient to invalidate the assays[1].

Table 2.1: Highest Tested Concentrations of DINA in Non-Cytotoxicity Assays

Assay Type	Cell Line	Highest Concentration Tested	Metabolic Activation	Reference
Micronucleus Assay	V79 Chinese Hamster Lung	1000 µg/mL	With and Without	[1]
Mammalian Gene Mutation	L5178Y Mouse Lymphoma	92 mg/mL	With and Without	[1]

Experimental Protocol: MTT Cell Viability Assay

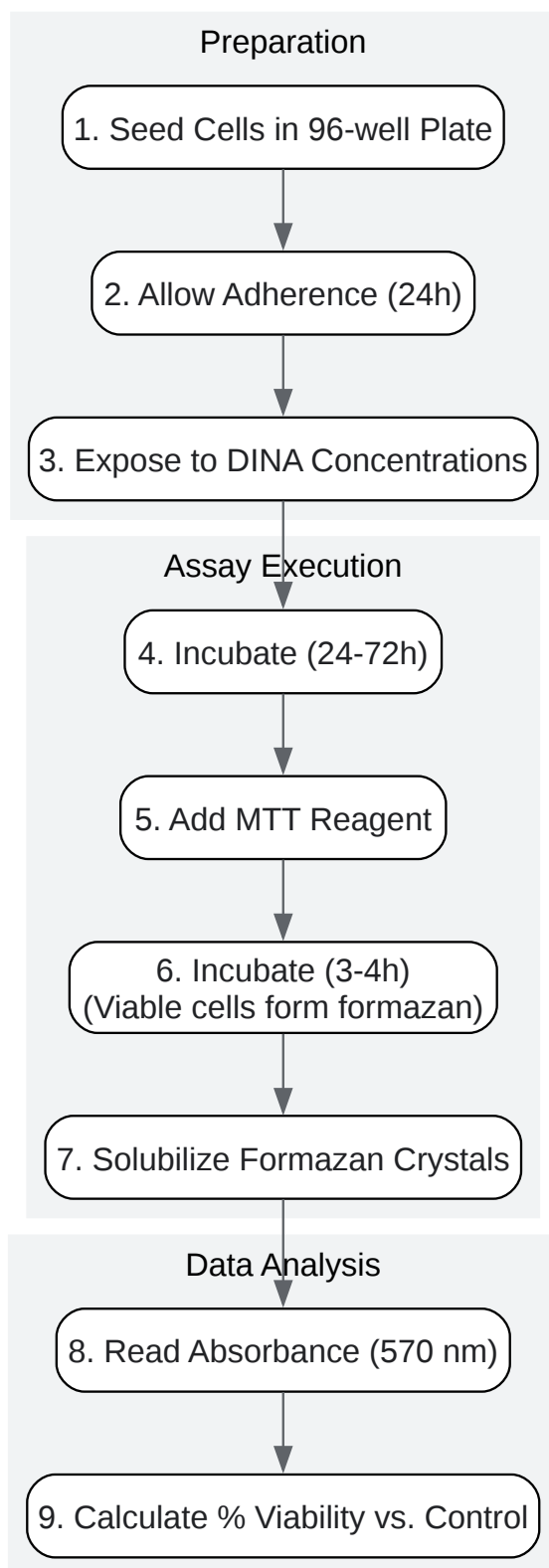
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

- **Cell Seeding:** Plate cells (e.g., CHO-K1, HepG2) in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
- **Compound Exposure:** Prepare serial dilutions of DINA in the appropriate cell culture medium. Remove the old medium from the wells and add the DINA dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours. During this time, mitochondrial

dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

- Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC_{50} (half-maximal inhibitory concentration) value.

Visualization: MTT Assay Workflow



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Diagram 1: Workflow of the MTT Cell Viability Assay.

Genotoxicity Assessment

DINA has been evaluated in a battery of in vitro genotoxicity tests to assess its potential to cause direct or indirect DNA damage. The collective evidence from these studies indicates that DINA is not genotoxic in vitro.^{[1][2]}

Table 3.1: Summary of In Vitro Genotoxicity Studies on DINA

Assay Type	Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	Up to 1000 µg/plate	With & Without	Negative	[1] [2]
Bacterial Reverse Mutation (Ames)	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	Up to 5000 µg/plate	With & Without	Negative	[1]
Mammalian Gene Mutation	L5178Y Mouse Lymphoma TK+/-	Up to 92 mg/mL	With & Without	Negative	[1] [2]
Chromosomal Aberration (Micronucleus)	V79 Chinese Hamster Lung Fibroblasts	Up to 1000 µg/mL	With & Without	Negative	[1]
Cell Transformation	BALB/3T3 Cells	Not specified	Not specified	Negative	[2]
Cell Transformation	Syrian Hamster Embryo (SHE) Cells	Not specified	Not specified	Negative	[2]

Experimental Protocols

The Ames test uses several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

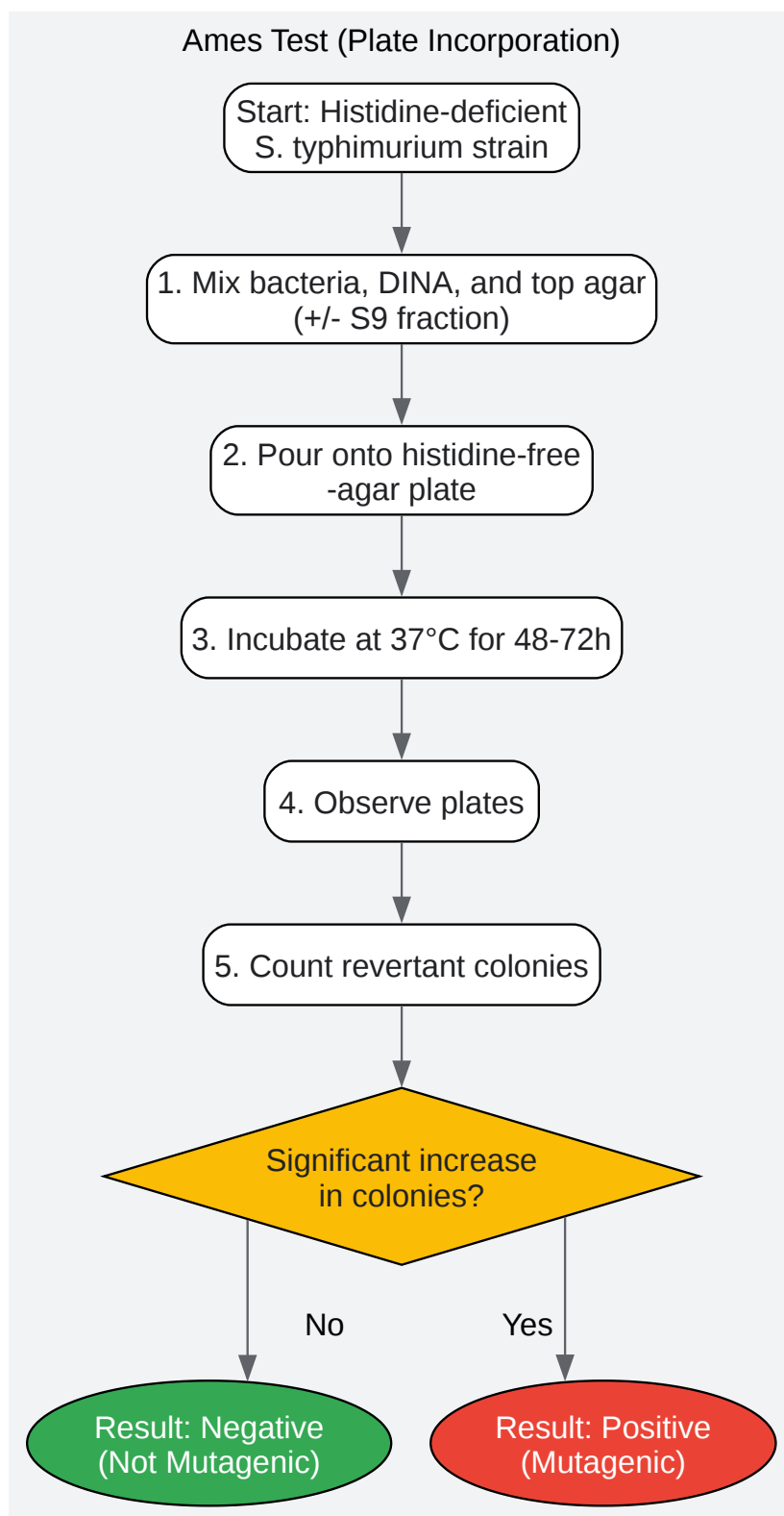
- **Strain Selection:** Use a range of strains to detect different types of mutations (e.g., TA98 for frameshift, TA100 for base-pair substitution).
- **Metabolic Activation:** Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- **Exposure (Plate Incorporation Method):** Add the test chemical at various concentrations, the bacterial culture, and (if required) the S9 mix to molten top agar. Pour this mixture onto a minimal glucose agar plate.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Scoring:** Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the solvent control indicates a mutagenic effect.

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

- **Cell Culture:** Culture suitable mammalian cells (e.g., V79, CHO, L5178Y) to a desired confluency.
- **Exposure:** Treat the cells with DNA at multiple concentrations, with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and up to one full cell cycle length without S9.
- **Cytochalasin B Block:** Add Cytochalasin B to block cytokinesis (cytoplasm division) without preventing nuclear division. This allows for the easy identification of once-divided cells, which appear as binucleated cells.

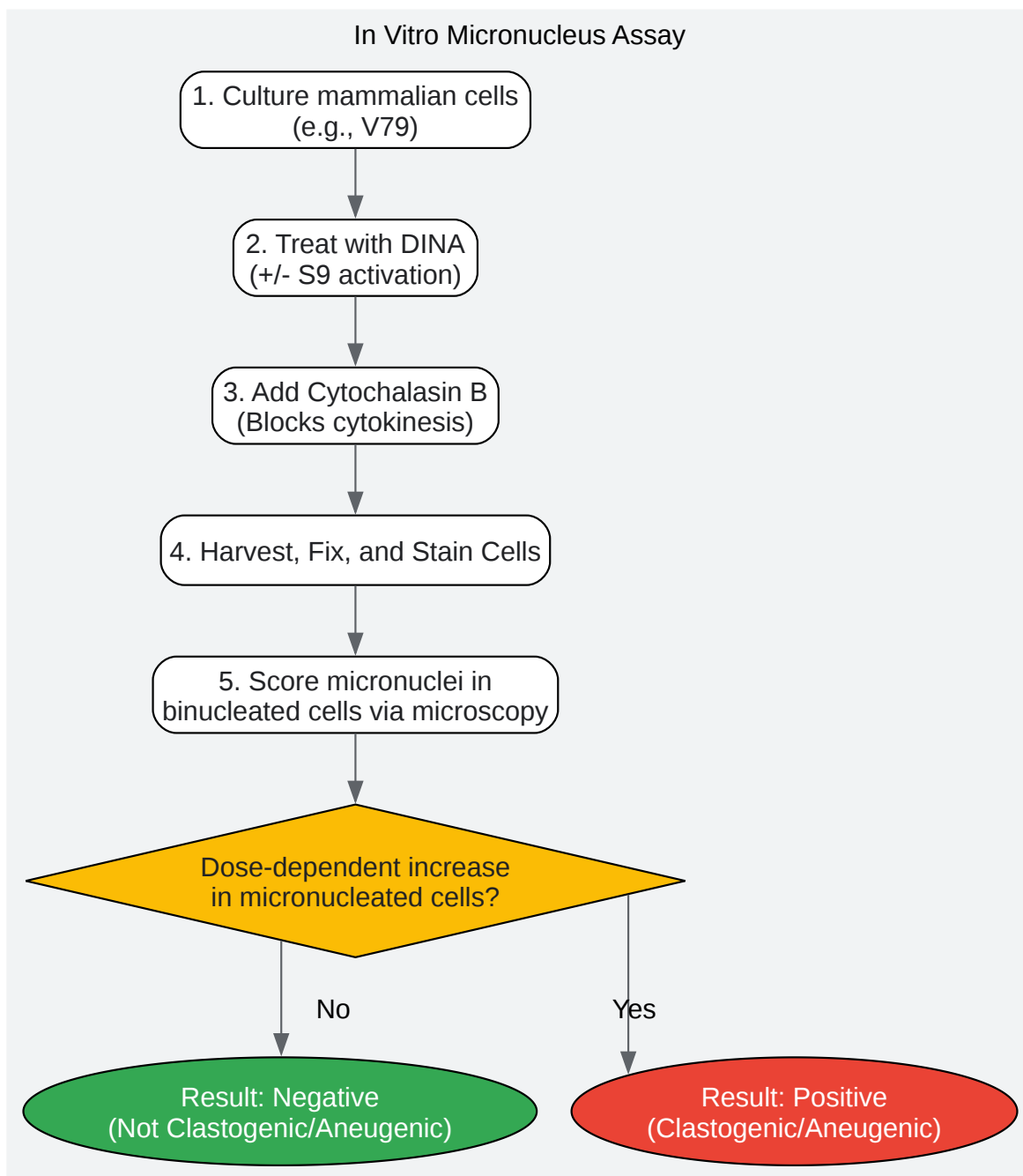
- **Harvest and Staining:** After an appropriate recovery period, harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange) or a DNA-specific stain (e.g., Giemsa, DAPI).
- **Analysis:** Using a microscope, score a predetermined number of binucleated cells (e.g., 1000 per concentration) for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Genotoxicity Assay Workflows



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Diagram 2: Workflow of the Bacterial Reverse Mutation (Ames) Test.



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Diagram 3: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.

Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Key in vitro assays for EDCs assess interactions with nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR). Despite concerns over phthalates, a comprehensive literature search revealed a significant data gap for the in vitro endocrine disruption potential of diisononyl adipate (DINA). Most available studies focus on diisononyl phthalate (DINP).

Table 4.1: Summary of In Vitro Endocrine Disruption Data for DINA

Assay Type	Target	Result
Estrogen Receptor (ER) Binding	Estrogen Receptor α/β	No Data Available
Estrogen Receptor (ER) Transactivation	Estrogenic Activity	No Data Available
Androgen Receptor (AR) Binding	Androgen Receptor	No Data Available
Androgen Receptor (AR) Transactivation	Androgenic/Anti-Androgenic Activity	No Data Available
Steroidogenesis Assay (e.g., H295R)	Hormone Production	No Data Available

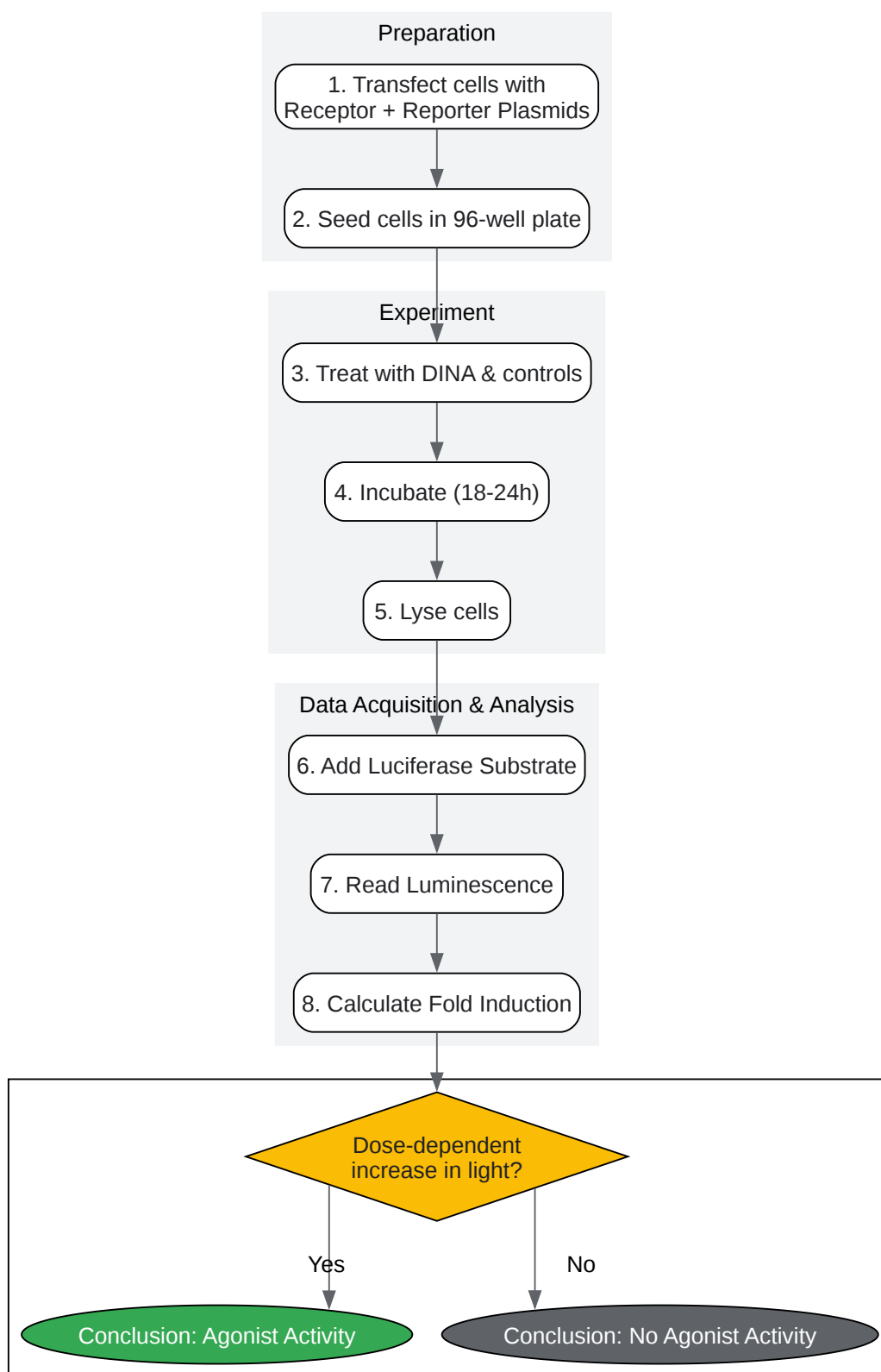
Experimental Protocol: ER Transactivation Luciferase Reporter Assay

This assay determines if a chemical can bind to the estrogen receptor and activate the transcription of a reporter gene, indicating estrogenic activity.

- **Cell Line:** Use a mammalian cell line (e.g., HeLa, HEK293) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hER α) and another containing a reporter gene (e.g., firefly luciferase) downstream of an estrogen response element (ERE) promoter.

- **Cell Seeding:** Plate the transfected cells in an opaque 96-well plate and allow them to attach.
- **Compound Exposure:** Treat the cells with various concentrations of DINA for 18-24 hours. Include a vehicle control, a positive control (e.g., 17β -estradiol), and an antagonist control if assessing anti-estrogenicity.
- **Cell Lysis:** After incubation, wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
- **Luminescence Reading:** Add a luciferase substrate (e.g., D-luciferin) to the cell lysate. The luciferase enzyme catalyzes the oxidation of the substrate, producing light. Measure the luminescence intensity using a luminometer.
- **Data Analysis:** Normalize the firefly luciferase signal (often to a co-transfected control reporter like Renilla luciferase) and calculate the fold induction over the vehicle control. A dose-dependent increase in luminescence indicates estrogen receptor agonism.

Visualization: Reporter Gene Assay Workflow



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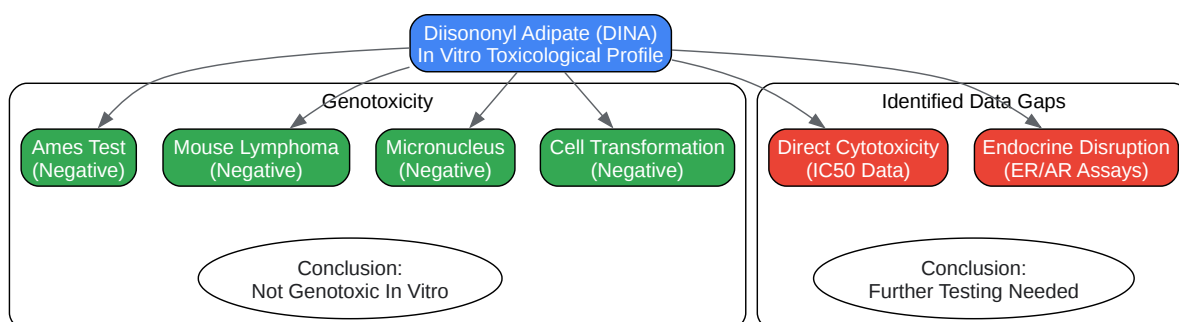
Diagram 4: Workflow for a Nuclear Receptor Luciferase Reporter Gene Assay.

Summary and Conclusion

The available in vitro toxicological data for **diisononyl adipate (DINA)** centers primarily on its genotoxic potential. The consistent negative findings across multiple, mechanistically distinct assays—including the Ames test, a mammalian gene mutation assay, a micronucleus assay, and cell transformation assays—provide strong evidence that DINA does not directly damage genetic material or induce mutagenic or clastogenic effects at the cellular level.

However, there is a pronounced lack of publicly accessible in vitro data regarding its potential for cytotoxicity and endocrine disruption. While its low cytotoxicity can be inferred from the high concentrations used in genotoxicity studies, dedicated dose-response studies are needed for a complete profile. The absence of data on its interaction with key hormonal pathways, such as the estrogenic and androgenic systems, represents a significant knowledge gap that should be addressed to complete a modern safety assessment. Future research should prioritize these areas to fully characterize the in vitro toxicological profile of DINA.

Visualization: Overall Assessment of DINA In Vitro Toxicology



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Diagram 5: Logical Summary of the In Vitro Toxicological Profile of DINA.

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- 1. cpsc.gov [cpsc.gov]
- 2. An evaluation of the genotoxic potential of di-isononyl adipate - PubMed [pubmed.ncbi.nlm.nih.gov]
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